Sorbitan monostearate

Übersicht

Beschreibung

Sorbitanmonostearat ist ein Ester, der aus der Reaktion von Sorbitan (einem Derivat von Sorbitol) mit Stearinsäure entsteht. Es wird oft als synthetisches Wachs bezeichnet und wird häufig als nichtionisches Tensid mit emulgierenden, dispergierenden und benetzenden Eigenschaften eingesetzt . Diese Verbindung findet sich häufig in Lebensmitteln und Gesundheitsprodukten sowie bei der Herstellung von synthetischen Fasern und Metallbearbeitungsflüssigkeiten .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sorbitanmonostearat wird typischerweise durch Veresterung von Sorbitan mit Stearinsäure synthetisiert. Diese Reaktion kann durch saure oder alkalische Katalysatoren katalysiert werden. Der Prozess beinhaltet das Erhitzen von Sorbitol in Gegenwart eines Katalysators, um Sorbitan zu erzeugen, das dann mit Stearinsäure verestert wird . Die Reaktionsbedingungen umfassen:

Temperatur: Ungefähr 180°C

Katalysatoren: Saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure oder alkalische Katalysatoren wie Kaliumhydroxid oder Natriumhydroxid.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Sorbitanmonostearat einen zweistufigen Prozess:

Dehydratisierung von Sorbitol: Sorbitol wird in Gegenwart eines Katalysators erhitzt, um Sorbitan zu erzeugen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbitan monostearate is typically synthesized through the esterification of sorbitan with stearic acid. This reaction can be catalyzed by either acid or alkaline catalysts. The process involves heating sorbitol in the presence of a catalyst to produce sorbitan, which is then esterified with stearic acid . The reaction conditions include:

Temperature: Approximately 180°C

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process:

Dehydration of Sorbitol: Sorbitol is heated in the presence of a catalyst to produce sorbitan.

Esterification: The resulting sorbitan is then esterified with stearic acid under controlled conditions to produce this compound.

Analyse Chemischer Reaktionen

Sorbitanmonostearat durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Die primäre Reaktion für seine Synthese, bei der Sorbitan mit Stearinsäure reagiert.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen seltener sind, kann die Verbindung unter bestimmten Bedingungen diese Reaktionen durchlaufen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Veresterung: Stearinsäure und Sorbitan mit sauren oder alkalischen Katalysatoren.

Hauptprodukte:

Hydrolyse: Sorbitan und Stearinsäure.

Veresterung: Sorbitanmonostearat.

Wissenschaftliche Forschungsanwendungen

Sorbitanmonostearat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Lebensmittelindustrie: Als Emulgator zur Stabilisierung von Öl-in-Wasser-Emulsionen verwendet.

Pharmazeutika: Wirkt als Hilfsstoff in Arzneimittelformulierungen, um Wirkstoffe zu stabilisieren.

Kosmetik: In Cremes und Lotionen wegen seiner emulgierenden Eigenschaften verwendet.

Biomedizinische Forschung: Bei der Entwicklung von Organogelen für die topische Arzneimittelverabreichung eingesetzt.

5. Wirkmechanismus

Sorbitanmonostearat fungiert in erster Linie als Emulgator. Sein Wirkmechanismus beinhaltet die Reduzierung der Grenzflächenspannung zwischen Öl- und Wasserphasen, wodurch die Dispersion von Öltropfen im wässrigen Medium ermöglicht wird . Diese Eigenschaft ist entscheidend für die Bildung und Stabilisierung von Emulsionen in verschiedenen Anwendungen.

Wirkmechanismus

Sorbitan monostearate functions primarily as an emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water phases, enabling the dispersion of oil droplets throughout the aqueous medium . This property is crucial in the formation and stabilization of emulsions in various applications.

Vergleich Mit ähnlichen Verbindungen

Sorbitanmonostearat gehört zu einer Familie von Sorbitanestern, zu denen gehören:

- Sorbitantristrearat

- Sorbitanmonolaurat

- Sorbitanmonooleat

Vergleich:

- Sorbitantristrearat: Ähnliche emulgierende Eigenschaften, aber mit unterschiedlicher Fettsäurezusammensetzung.

- Sorbitanmonolaurat: Hat eine kürzere Fettsäurekette, was zu unterschiedlichen emulgierenden Eigenschaften führt.

- Sorbitanmonooleat: Enthält eine ungesättigte Fettsäure, die sich auf das Kristallisationsverhalten und die emulgierenden Eigenschaften auswirkt .

Sorbitanmonostearat ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die ein Gleichgewicht zwischen hydrophilen und lipophilen Eigenschaften bietet, was es in verschiedenen Anwendungen vielseitig einsetzbar macht .

Eigenschaften

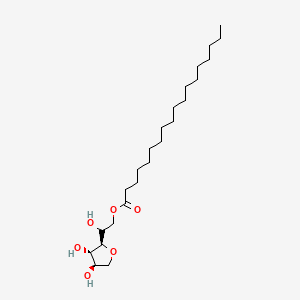

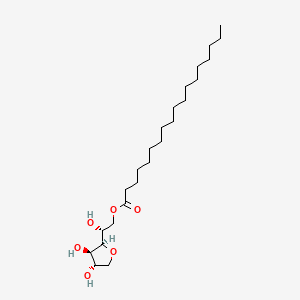

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)

![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)

![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)

![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)

![10-(2-Methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol](/img/structure/B10781267.png)

![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)

![6-[2-(2-Carboxy-ethyl)-4-dodecanoyl-3,5-dimethyl-pyrrol-1-yl]-hexanoic acid](/img/structure/B10781282.png)

![2-(2-aminopropanoylamino)-3-hydroxy-N-(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanamide](/img/structure/B10781283.png)

![4-(3,5-dichlorophenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-triazolidin-3-one](/img/structure/B10781289.png)